

Quinolin-5-ylmethanamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Quinolin-5-ylmethanamine

Cat. No.: B1314836

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This technical guide provides a comprehensive overview of **Quinolin-5-ylmethanamine**, a heterocyclic aromatic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth information on its chemical properties, synthesis, and potential biological applications.

Core Compound Information

CAS Number: 58123-57-2 Molecular Formula: $C_{10}H_{10}N_2$

Quinolin-5-ylmethanamine belongs to the quinoline family, a class of compounds known for their broad spectrum of biological activities. Its structure, featuring a methanamine group attached to the quinoline core, makes it a valuable building block in medicinal chemistry.

Physicochemical and Biological Data Summary

The following table summarizes key quantitative data for **Quinolin-5-ylmethanamine**, facilitating a clear comparison of its properties.

Property	Value	Reference
CAS Number	58123-57-2	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₀ N ₂	--INVALID-LINK--
Molecular Weight	158.20 g/mol	--INVALID-LINK--
IUPAC Name	(Quinolin-5-yl)methanamine	--INVALID-LINK--

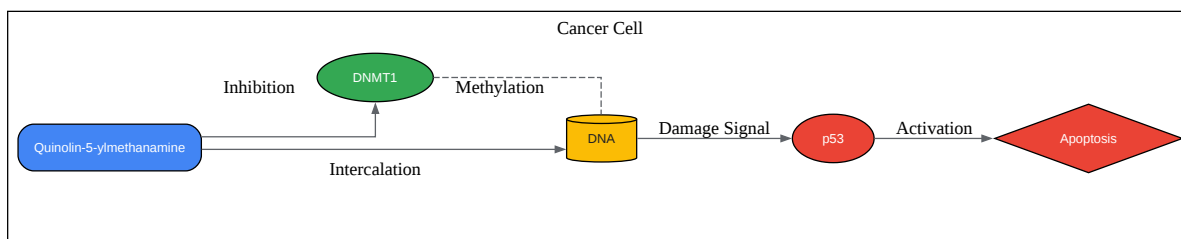
Potential Applications in Drug Development

Quinoline derivatives have been extensively studied and have shown promise in various therapeutic areas, particularly in oncology. Research indicates that the quinoline scaffold is a privileged structure in the design of anticancer agents.^{[1][2]} These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.^[1]

Recent studies on quinoline-based compounds with amine functionalities have highlighted their potential as enzyme inhibitors. For instance, certain quinoline analogs with a methylamine side chain have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.^{[3][4][5]}

Postulated Mechanism of Action: DNA Intercalation and p53 Activation

A plausible mechanism of action for **Quinolin-5-ylmethanamine**, based on studies of structurally similar compounds, involves the inhibition of DNA-acting enzymes.^{[3][4]} It is hypothesized that the planar quinoline ring intercalates into DNA, while the methanamine side chain interacts with the enzyme's active site or the DNA backbone. This interaction can disrupt the normal function of enzymes like DNMT1, leading to a DNA damage response.^[3] In cancer cells with functional p53, this can trigger a signaling cascade leading to apoptosis.^[3]



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Postulated mechanism of action for **Quinolin-5-ylmethanamine**.

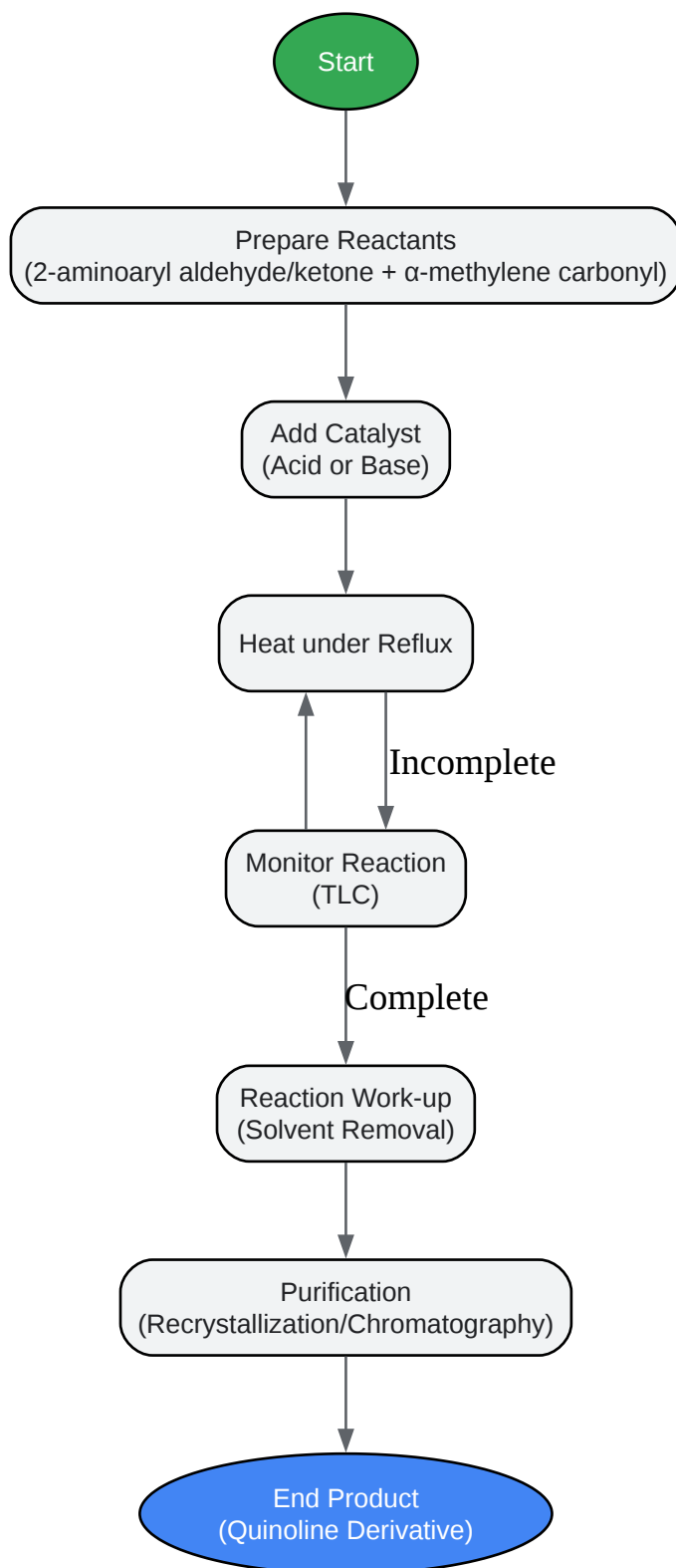
Experimental Protocol: Synthesis of Quinoline Derivatives

While a specific, detailed protocol for the synthesis of **Quinolin-5-ylmethanamine** is not readily available in the public domain, a general and efficient method for creating quinoline derivatives is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.

General Friedländer Synthesis Workflow:

- **Reactant Preparation:** Dissolve the 2-aminoaryl aldehyde or ketone and the α -methylene carbonyl compound in a suitable solvent (e.g., ethanol).
- **Catalyst Addition:** Introduce a catalyst, which can be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine), to the reaction mixture.
- **Reaction:** Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

- Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.



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General workflow for the Friedländer synthesis of quinolines.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of **Quinolin-5-ylmethanamine**.

Conclusion

Quinolin-5-ylmethanamine represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to interact with DNA and inhibit key cellular enzymes warrants further investigation. This technical guide provides a foundational understanding of this compound, intended to support and stimulate future research and development efforts.

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